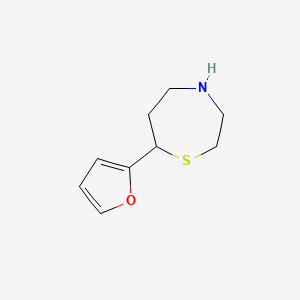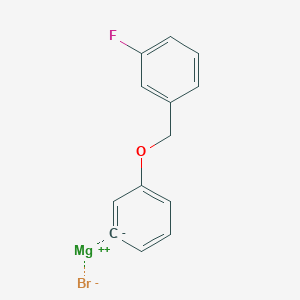
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a silicon-containing heterocyclic compound. It features a unique structure with a silicon atom incorporated into a benzene ring, making it an interesting subject for research in organic and inorganic chemistry. This compound is known for its stability and reactivity, which makes it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the cyclization of a precursor compound in the presence of a catalyst, such as a Lewis acid, to form the desired silicon-containing ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-containing ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-trimethylsilyl-2-silaindoline: Another silicon-containing heterocycle with similar reactivity.
(1-tert-Butylvinyloxy)trimethylsilane: A silyl enol with applications in organic synthesis.
Uniqueness
What sets 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole apart is its unique ring structure incorporating a silicon atom, which provides distinct reactivity and stability compared to other silicon-containing compounds. This makes it particularly valuable in specialized chemical applications and research.
Eigenschaften
CAS-Nummer |
934563-19-6 |
|---|---|
Molekularformel |
C13H24Si2 |
Molekulargewicht |
236.50 g/mol |
IUPAC-Name |
(2,2-dimethyl-4,5,6,7-tetrahydro-2-benzosilol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13-12-9-7-6-8-11(12)10-15(13,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
SRZNTCTXAFFGMF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=C2CCCCC2=C1[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


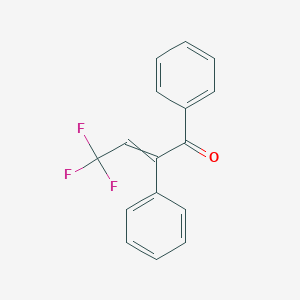
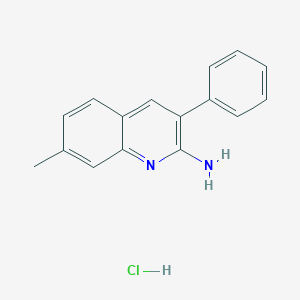
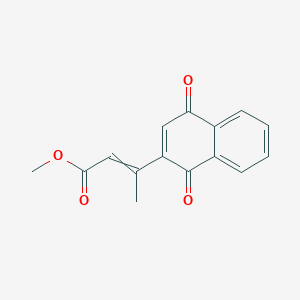
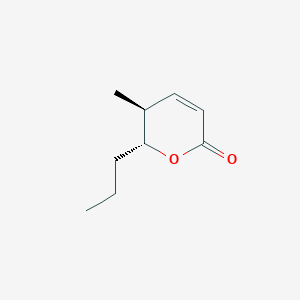

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
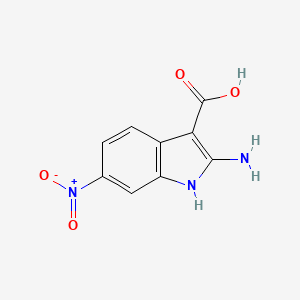
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
